molecular formula C14H19NO2S B3017285 Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate CAS No. 1420832-64-9

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate

Cat. No.: B3017285
CAS No.: 1420832-64-9
M. Wt: 265.37
InChI Key: AUMZCBBCNIKLJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The mercaptoethyl group is introduced through a subsequent reaction with 2-mercaptoethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(2-methoxyethyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where thiol reactivity is desired .

Biological Activity

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several steps:

  • Formation of the Pyrrolidine Ring : The synthesis begins with a cyclization reaction involving pyrrolidine-1-carboxylic acid and benzyl chloride in the presence of a base (typically sodium hydroxide).
  • Introduction of the Mercaptoethyl Group : This group is added via a nucleophilic substitution reaction with 2-mercaptoethanol under acidic conditions.
  • Final Modifications : The compound may undergo further modifications to optimize its properties for biological activity.

The biological activity of this compound is primarily attributed to its structural components:

  • Mercaptoethyl Group : This thiol-containing group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.
  • Benzyl Group : Enhances binding affinity to various biological targets, including enzymes and receptors.
  • Carboxylate Group : Engages in hydrogen bonding and electrostatic interactions, which can influence the compound's overall bioactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which could contribute to its therapeutic potential in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Potential as a Drug Candidate : Its unique structure allows it to interact with various molecular targets, positioning it as a promising candidate for drug development.

Case Studies and Experimental Data

Recent studies have evaluated the compound's efficacy in various biological models:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties .
    • Another investigation showed significant antioxidant activity compared to standard antioxidants like ascorbic acid .
  • In Vivo Studies :
    • Animal models have been employed to assess the anti-inflammatory effects of the compound, revealing reductions in markers of inflammation following treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylateHydroxyethyl derivativeModerate antioxidant activity
Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylateAminoethyl derivativePotential neuroprotective effects
Benzyl 3-(2-methoxyethyl)pyrrolidine-1-carboxylateMethoxyethyl derivativeLowered cytotoxicity

This compound stands out due to its mercapto group, which enhances its reactivity and biological interactions compared to its analogs.

Properties

IUPAC Name

benzyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMZCBBCNIKLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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